molecular formula C10H4ClF3IN B1435776 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline CAS No. 1431364-46-3

4-Chloro-3-iodo-6-(trifluoromethyl)quinoline

Cat. No. B1435776
CAS RN: 1431364-46-3
M. Wt: 357.5 g/mol
InChI Key: FZPPPUWPOKTPAN-UHFFFAOYSA-N
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Description

“4-Chloro-3-iodo-6-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C10H4ClF3IN . It has a molecular weight of 357.5 g/mol . It is a solid substance and is used in research.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H4ClF3IN/c11-8-1-2-16-9-6(8)3-5(15)4-7(9)10(12,13)14/h1-4H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 357.5 g/mol .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those structurally related to 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline, are extensively studied for their anticorrosive properties. They effectively adsorb on metal surfaces, forming stable chelating complexes that inhibit corrosion. Such derivatives are particularly valued in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline compounds, due to their electronic properties, are explored for applications in optoelectronics. Derivatives incorporating quinoline are being developed for use in devices such as organic light-emitting diodes (OLEDs), where they contribute to the efficiency and color purity of the emitted light. Their incorporation into π-extended conjugated systems has shown potential for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Activity

The structural motif of quinoline is significant in medicinal chemistry, with several derivatives demonstrating anticancer activities. These compounds target various molecular pathways, showing potential as growth inhibitors, apoptosis inducers, and angiogenesis disruptors among other mechanisms. This highlights the quinoline scaffold's versatility in drug development for cancer treatment (Mohamed & Abuo-Rahma, 2020; Afzal et al., 2015).

Environmental Applications

Research also delves into the environmental impact and degradation of quinoline compounds, given their extensive use in various industries. Advanced degradation techniques aim to mitigate the ecological and health risks associated with quinoline pollution, enhancing the efficiency of degradation processes and promoting safer disposal methods (Luo et al., 2020).

Antimalarial Activity

Quinoline scaffolds form the basis of several antimalarial agents, with the structural core of quinoline playing a critical role in the activity of drugs like chloroquine. The development of new quinoline-based antimalarial compounds continues to be a significant area of research, aiming to overcome resistance and improve treatment efficacy (Ilakiyalakshmi & Napoleon, 2022).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-chloro-3-iodo-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3IN/c11-9-6-3-5(10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPPUWPOKTPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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